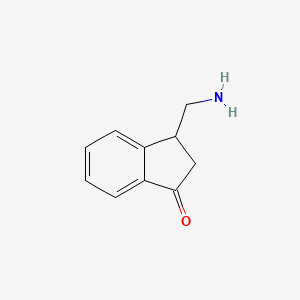

3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one

Description

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

3-(aminomethyl)-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H11NO/c11-6-7-5-10(12)9-4-2-1-3-8(7)9/h1-4,7H,5-6,11H2 |

InChI Key |

APNLOAXYKCXSOI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with formaldehyde and ammonia or an amine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the aminomethyl group. Common solvents used in this synthesis include methanol, ethanol, and water. The reaction temperature is generally maintained between 0°C and 50°C to optimize the yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency. Additionally, the purification of the final product is achieved through techniques like distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit or activate enzymes, receptors, or ion channels, leading to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural and functional properties of 3-(aminomethyl)-2,3-dihydro-1H-inden-1-one are best understood through comparisons with analogous compounds. Below is a detailed analysis:

Substituent Effects on Reactivity and Bioactivity

Key Insights :

- The aminomethyl group enhances interactions with enzyme active sites (e.g., carbonic anhydrase) due to its hydrogen-bonding capacity .

- Electron-withdrawing groups (e.g., benzoyl) reduce reactivity compared to electron-donating groups like -NH2 .

Electronic and Spectral Properties

Density functional theory (DFT) studies on (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (a structurally related compound) reveal:

In contrast, this compound likely exhibits a narrower HOMO-LUMO gap due to the electron-donating -CH2NH2 group, enhancing its nucleophilicity.

Biological Activity

3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydroindenone core with an aminomethyl substituent. The structural formula can be represented as follows:

This structure allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions. The aminomethyl group is crucial for its biological activity, enabling the formation of hydrogen bonds with active site residues in enzymes or receptors, while the dihydroindenone moiety enhances hydrophobic interactions, potentially increasing binding affinity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. Notably, it has shown potential in inhibiting nitric oxide synthase (nNOS), which is relevant in the context of neurological disorders. Structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its inhibitory potency against specific isoforms of nNOS .

Neuroprotective Effects

Studies have highlighted the potential neuroprotective properties of this compound. It may promote cell viability and exhibit antioxidant activity, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease. The ability to modulate oxidative stress and promote neuronal health is critical in developing therapies for such conditions.

Case Studies and Experimental Data

- Inhibition Studies : A study demonstrated that this compound exhibited significant inhibition of nNOS with an IC50 value in the low micromolar range. This suggests a promising role in managing conditions characterized by excessive nitric oxide production.

- Neuroprotective Assays : In vitro assays assessed the compound's ability to protect neuronal cells from oxidative damage. Results indicated a dose-dependent increase in cell viability under oxidative stress conditions, supporting its potential as a neuroprotective agent.

- Binding Affinity : Molecular docking studies revealed that the compound binds effectively to target proteins involved in neurotransmission and neuroprotection, further elucidating its mechanism of action at the molecular level .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (nM) | Mechanism of Action | Therapeutic Applications |

|---|---|---|---|

| This compound | Low micromolar | nNOS inhibition | Neuroprotection |

| 2-(Aminomethyl)-2,3-dihydro-1H-inden-1-one | 500 | Enzyme inhibition | Potential anticancer agent |

| Isoindolone derivatives | Varies | Various enzyme interactions | Antidepressant and anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.